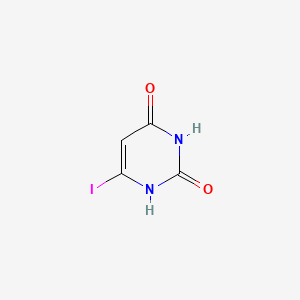
6-Iodouracilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-iodouracil derivatives can be achieved through various chemical pathways. One method involves the reaction of 6-formyluracil with specific reagents to yield 6-ethynyluracil derivatives, which are subsequently converted into 6-iodouracil through halogenation processes. Another approach utilizes halogen-magnesium exchange reactions, wherein commercially available 5-iodouracil is reacted with magnesium reagents to produce trimagnesiated species, further reacting with electrophiles to yield 5-functionalized uracil derivatives, including 6-iodouracil analogs (Schroeder et al., 1982); (Kopp & Knochel, 2007).
Molecular Structure Analysis
The molecular structure of 6-iodouracil and its complexes has been extensively studied using X-ray diffraction and other analytical techniques. Studies have shown that 6-iodouracil forms stable hydrogen-bonded complexes with various purines and other molecules, indicating a versatile capability for molecular interactions. These structural insights are crucial for understanding the compound's chemical behavior and potential applications in nucleic acid research and drug design (Sakore et al., 1969).
Chemical Reactions and Properties
6-Iodouracil undergoes various chemical reactions, including photocrosslinking with proteins, which is facilitated by its iodine moiety. This property is particularly useful in studying nucleic acid-protein interactions. Additionally, the compound exhibits interesting photophysical behaviors, such as photoinduced C-I bond homolysis, which have implications for its use in photochemistry and molecular biology (Willis et al., 1993); (Dai et al., 2017).
Physical Properties Analysis
The physical properties of 6-iodouracil, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration and the presence of the iodine atom. These properties are essential for its application in various scientific fields, including material science and pharmaceuticals (Lutz et al., 2015).
Chemical Properties Analysis
6-Iodouracil's chemical properties, such as its reactivity with other molecules, its photostability, and its ability to form complexes with metals, are key to its applications in chemistry and biology. Its reactivity with thiols and its potential for forming stable complexes with various metal ions have been explored for their biological relevance and potential therapeutic applications (Sedor et al., 1974); (Singh et al., 1991).
Aplicaciones Científicas De Investigación
Enlace Halogeno Oxigeno
El 6-Iodouracilo ha sido estudiado por sus propiedades de enlace halógeno-oxígeno {svg_1}. La interacción más fuerte se encontró en la estructura del this compound, que mostró la mayor (13%) reducción de la suma de los radios de van der Waals (vdW) para los átomos de contacto {svg_2}. A pesar de esto, el enlace halógeno juega un papel en la determinación del empaquetamiento cristalino de los 6-halouracilos, actuando junto con los enlaces de hidrógeno convencionales {svg_3}.
Ingeniería de Cristales
La capacidad general de las nucleobases de pirimidina para proporcionar grupos donantes de electrones al enlace halógeno se confirmó en tres cristales y co-cristales que contienen uracilo con el átomo de halógeno en la posición C6 {svg_4}. En estos compuestos, entre los dos átomos de oxígeno nucleófilo en la porción C=O, solo el oxígeno carbonilo de urea O1 puede actuar como aceptor de enlace halógeno, ya que no está saturado por enlaces de hidrógeno convencionales {svg_5}.
Reacciones de Acoplamiento Cruzado
El this compound se ha utilizado en reacciones de acoplamiento cruzado {svg_6}. Por ejemplo, la adición de CuI (20 mol%) a las últimas condiciones permitió que la reacción de acoplamiento de Sonogashira del this compound con fenilacetileno fuera compatible con este enfoque. Como resultado, se obtuvo el uracilo 6-alquinilado deseado con un buen rendimiento {svg_7}.
Efectividad Radiológica
La emisión de electrones del this compound se ve sustancialmente mejorada con respecto a la del uracilo o el agua {svg_8}. Esta propiedad del this compound se ha estudiado en colisiones con iones rápidos C6+ {svg_9}.
Safety and Hazards
Mecanismo De Acción
Target of Action
6-Iodouracil, similar to its analog 5-Iodouracil, primarily targets the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the metabolism of pyrimidine bases, which are key components of nucleic acids.
Mode of Action
It is believed to act similarly to 5-iodouracil and other uracil derivatives, which inhibit the function of their target enzymes, disrupting the synthesis of dna and rna . This disruption can lead to the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The biochemical pathways affected by 6-Iodouracil are likely to involve the pyrimidine metabolism pathway . By inhibiting Dihydropyrimidine dehydrogenase, 6-Iodouracil can disrupt the balance of pyrimidine nucleotides, leading to imbalances in DNA and RNA synthesis . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Result of Action
The primary result of 6-Iodouracil’s action is the inhibition of cell growth and division . By disrupting the balance of pyrimidine nucleotides, it can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of 6-Iodouracil can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the action of 6-Iodouracil .
Propiedades
IUPAC Name |
6-iodo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZHGYKGYWHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195389 | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4269-94-7 | |
| Record name | 6-Iodouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4269-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-Iodouracil useful in synthesizing modified uracil derivatives?
A1: 6-Iodouracil is a valuable precursor in organic synthesis. Its reactivity stems from the iodine atom at the 6th position of the uracil ring. This iodine can be readily substituted with various functional groups using reactions like halogen-magnesium exchange. [] This allows for the efficient preparation of a wide range of 5- and 6-substituted uracil derivatives, including those with pharmaceutical relevance, such as Emivirine and HEPT precursors. []
Q2: Can you explain the interaction of 6-Iodouracil with transition metal complexes?
A2: 6-Iodouracil demonstrates interesting reactivity with low-valent transition metal complexes, specifically palladium(0) and platinum(0). [, ] It undergoes oxidative addition reactions with these complexes, primarily yielding cis-oxidative adducts. Interestingly, in solutions containing palladium, these cis-adducts undergo isomerization to their trans isomers. [, ] This reactivity could be potentially exploited in developing novel catalytic systems or for designing metal-based drugs.
Q3: How does the halogen atom in 6-halouracils influence their crystal structures?
A3: Research indicates that the halogen atom in 6-halouracils, including 6-Iodouracil, plays a significant role in their crystal packing. [] Unlike 5-halouracils, where hydrogen bonding dominates intermolecular interactions, 6-halouracils utilize halogen bonding alongside conventional hydrogen bonds. [] The urea carbonyl oxygen (O1) in these molecules acts as the halogen bond acceptor. While these halogen bonds are generally weak, with 6-Iodouracil exhibiting the strongest interaction among the 6-halouracils studied, they contribute significantly to the overall crystal packing arrangement. []
Q4: What are the limitations of using 6-Iodouracil as a potential radiosensitizer?
A4: While theoretical studies suggested 6-Iodouracil might act as a radiosensitizer, experimental studies revealed its instability in aqueous solutions. [] This instability arises from the susceptibility of the carbon-iodine bond to hydrolysis, leading to the rapid formation of 6-iodouracil. [] This hydrolysis, occurring through an SN1-type mechanism, poses a significant challenge to its potential use as a radiosensitizer, as it would decompose before reaching its target in biological systems. []
Q5: Are there any known synthetic routes for producing 6-Ethynyluracil, a derivative of 6-Iodouracil?
A5: Yes, 6-Ethynyluracil, a thiol-specific alkylating pyrimidine, can be synthesized using 6-Iodouracil as a starting material. One approach involves reacting silylated 6-Iodouracil with trimethylsilylacetylene in the presence of a palladium/copper catalyst. This reaction yields 6-[(trimethylsilyl)ethynyl]uracil, which is then converted to 6-Ethynyluracil by refluxing in methanol. []
Q6: What analytical techniques are employed in characterizing and studying 6-Iodouracil and its derivatives?
A6: Various analytical techniques are utilized to characterize and study 6-Iodouracil and its derivatives. These include:
- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying 6-Iodouracil and its derivatives in mixtures. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps analyze the compound's absorption and transmission of light, providing insights into its electronic structure. []
- X-ray Diffraction: Used to determine the crystal structures of 6-Iodouracil and its derivatives, revealing valuable information about their intermolecular interactions and packing arrangements. []
Q7: What is the significance of the photochemical reactions involving 5- and 6-Iodouracils?
A7: The photochemistry of 5- and 6-Iodouracils, particularly in the presence of allylsilanes and alkenes, offers a valuable synthetic route to various C5 and C6-substituted uracils. [, ] This photo-induced reaction provides a convenient method for introducing desired substituents at specific positions on the uracil ring, expanding the scope for creating diverse uracil derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




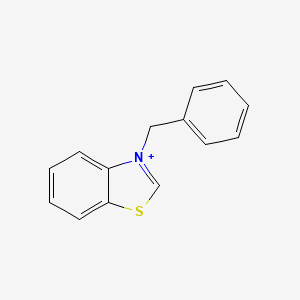
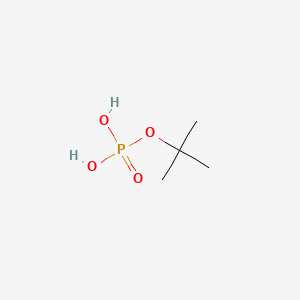

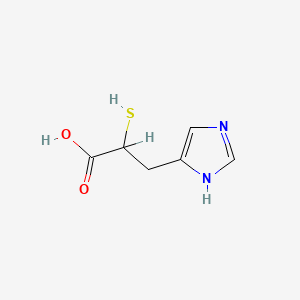


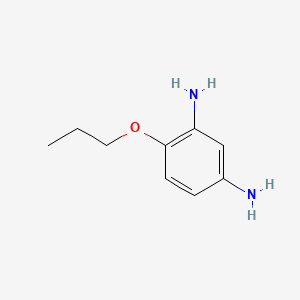
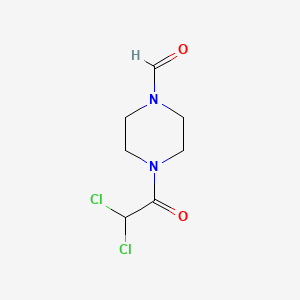
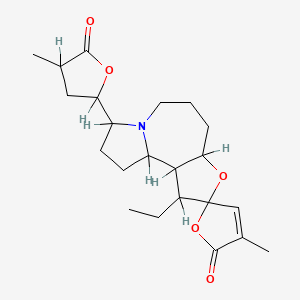

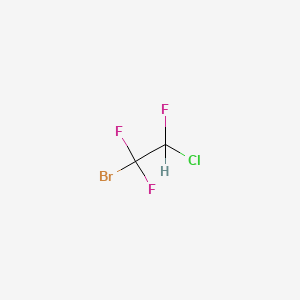
![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)
